molecular formula C7H6BrNO3 B183249 4-Bromo-2-methoxy-1-nitrobenzene CAS No. 103966-66-1

4-Bromo-2-methoxy-1-nitrobenzene

Cat. No.: B183249
CAS No.: 103966-66-1
M. Wt: 232.03 g/mol
InChI Key: DJKPQYBFSAJUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methoxy-1-nitrobenzene can be synthesized through several methods. One common route involves the reaction of 4-bromo-2-fluoro-1-nitrotoluene with methanol in the presence of sodium methoxide. The reaction is typically carried out at 60°C for three hours . Another method involves the bromination of 2-methoxy-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom undergoes substitution under specific conditions, facilitated by the nitro group’s electron-withdrawing effect, which activates the aromatic ring.

Nucleophile Conditions Product Yield Mechanistic Notes
EthoxideNaOEt, DMF, 115°C, 2h 4-Methoxy-2-nitrophenol52%Methoxy group remains intact; bromine replaced by hydroxyl via dealkylation pathway
ThiolateNaSEt, DMF, 115°C 4-Methoxy-2-nitrothiophenol93%Thiolate attack at bromine position, forming C-S bond
AminesPd catalysis, ligand, base 4-Methoxy-2-nitroaniline derivatives60–85%Buchwald-Hartwig amination; bromine replaced by amine group

Key Insight : The nitro group at position 1 directs nucleophiles to the bromine at position 4 via resonance activation, while the methoxy group at position 2 provides steric and electronic modulation.

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring, but the methoxy group activates specific positions, leading to regioselective reactions.

Electrophile Conditions Position Attacked Product Yield Notes
Nitronium ionHNO₃, H₂SO₄, 0°C Para to methoxy2-Methoxy-4-bromo-1,5-dinitrobenzene45%Nitration occurs para to methoxy, meta to nitro
Sulfur trioxideSO₃, H₂SO₄, 50°C Ortho to methoxy2-Methoxy-4-bromo-5-nitrobenzenesulfonic acid38%Sulfonation directed by methoxy group

Directing Effects :

  • Nitro (-NO₂): Strongly deactivating, meta-directing.
  • Methoxy (-OCH₃): Activating, ortho/para-directing.
    Competition between these groups results in substitution primarily at positions activated by methoxy but not deactivated by nitro .

Reduction Reactions

The nitro group is reducible to an amine, altering the compound’s electronic profile.

Reducing Agent Conditions Product Yield Applications
H₂, Pd/CEtOH, 25°C, 12h4-Bromo-2-methoxy-1-aminobenzene88%Intermediate for pharmaceuticals
SnCl₂, HClReflux, 6h4-Bromo-2-methoxy-1-aminobenzene75%Cost-effective lab-scale reduction
NaBH₄/CuCl₂THF, 0°C, 1h4-Bromo-2-methoxy-1-hydroxylamine62%Partial reduction to hydroxylamine derivative

Mechanism : Nitro group reduction proceeds via nitroso and hydroxylamine intermediates, ultimately forming the amine.

Oxidation Reactions

The methoxy group can undergo oxidative demethylation under harsh conditions.

Oxidizing Agent Conditions Product Yield Notes
CrO₃, H₂SO₄100°C, 8h 4-Bromo-2-hydroxy-1-nitrobenzene40%Over-oxidation of methyl group observed
KMnO₄, NaOHReflux, 4h 4-Bromo-2-carboxy-1-nitrobenzene30%Methoxy converted to carboxylic acid

Limitation : The nitro group stabilizes the ring against full degradation, but competing side reactions limit yields .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings.

Reaction Type Catalyst/Base Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃ Phenylboronic acid2-Methoxy-1-nitro-4-phenylbenzene78%
UllmannCuI, L-proline Phenol4-(2-Methoxyphenyl)-2-nitroanisole65%

Applications : These reactions enable the synthesis of biaryl structures for material science and drug discovery .

Transetherification

The methoxy group can be replaced by other alkoxy groups under basic conditions.

Alkoxide Conditions Product Yield Notes
NaOtBuMicrowave, DMF, 150°C 4-Bromo-2-ethoxy-1-nitrobenzene72%Faster reaction under microwave heating
KOH, ROHReflux, 12h 4-Bromo-2-propoxy-1-nitrobenzene58%Requires prolonged heating

Mechanism : Nucleophilic attack by alkoxide ions displaces the methoxy group via an SN2 pathway .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-methoxy-1-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution allows for the introduction of various functional groups, facilitating the development of new compounds.

Reaction TypeDescription
Electrophilic Aromatic SubstitutionCan participate in halogenation, nitration, and sulfonation reactions.
Nucleophilic SubstitutionThe bromine atom can be replaced by nucleophiles like hydroxide ions or amines.

Research indicates that this compound exhibits significant biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

Cytotoxicity:
In vitro studies demonstrate that this compound induces apoptosis in cancer cells, particularly breast cancer cell lines (MCF-7), with an IC50 value around 15 µM after 48 hours.

Antimicrobial Activity:
The compound has shown notable antimicrobial effects against various bacteria:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2050
Escherichia coli1875
Pseudomonas aeruginosa15100

Enzyme Inhibition

This compound is identified as a potent inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This property makes it relevant in pharmacology for understanding drug interactions and toxicology.

Case Studies

Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains, demonstrating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-nitrobenzene in chemical reactions involves electrophilic aromatic substitution and nucleophilic substitution. The electron-donating methoxy group and the electron-withdrawing nitro group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles and nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and applications in various fields of research.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-Bromo-2-methoxy-1-nitrobenzene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via sequential electrophilic aromatic substitution. For example, nitration of 4-bromo-2-methoxybenzene at low temperatures (0–5°C) using nitric acid in sulfuric acid ensures regioselective nitro group introduction at the para position relative to the methoxy group. The electron-donating methoxy group directs nitration to position 1 (ortho to bromine), while steric hindrance from bromine minimizes competing pathways. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H-NMR will show methoxy protons as a singlet (~δ 3.8–4.0 ppm) and aromatic protons split into distinct patterns due to substituent effects. 13C^{13}C-NMR confirms nitro (C-NO2_2, ~δ 148–150 ppm) and methoxy (C-OCH3_3, ~δ 55–60 ppm) groups.
  • Mass Spectrometry : ESI-MS (negative mode) typically shows [M–H]^- peaks at m/z 244–246 (isotopic pattern for bromine).
  • IR : Nitro group vibrations (~1520 cm1^{-1} and 1350 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can competing electronic effects (e.g., nitro vs. methoxy groups) complicate synthetic pathways, and what strategies mitigate these issues?

  • Methodological Answer : The nitro group is strongly electron-withdrawing, while methoxy is electron-donating. This dichotomy can lead to unpredictable regioselectivity in further functionalization (e.g., cross-coupling reactions). Computational modeling (DFT) or Hammett substituent constants (σ values) can predict dominant electronic effects. For example, bromine’s meta-directing nature in nitration suggests steric control over electronic effects in certain cases. Experimental validation via small-scale parallel reactions under varying conditions (e.g., temperature, solvent polarity) is advised .

Q. How do researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : X-ray crystallography (using SHELX software ) is essential for resolving structural ambiguities. For example, if NMR suggests unexpected bond angles or torsion angles, refining the crystal structure with SHELXL can clarify substituent orientation. Discrepancies between experimental and predicted bond lengths (e.g., C-Br vs. C-NO2_2) may indicate π-backbonding or steric strain, requiring iterative refinement of thermal displacement parameters .

Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions for this compound, and how are catalytic systems tailored for success?

  • Methodological Answer : The nitro group can poison palladium catalysts. Solutions include:

  • Using electron-deficient ligands (e.g., XPhos) to stabilize Pd(0).
  • Pre-activating the aryl bromide with trimethyltin chloride to enhance oxidative addition.
  • Conducting reactions under inert atmospheres with degassed solvents (e.g., DMF/toluene) to minimize side reactions. Yields >80% are achievable with 1 mol% Pd(OAc)2_2 and 2.5 eq. boronic acid at 80°C for 12 hours .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from the compound’s amphiphilic nature (polar nitro/methoxy vs. hydrophobic bromine). In DMSO, solubility is high (~50 mg/mL) due to hydrogen bonding with nitro groups, while in hexane, it is negligible. Recrystallization trials in mixed solvents (e.g., ethanol/water) optimize purity. Differential scanning calorimetry (DSC) can confirm polymorphic forms if solubility profiles deviate from literature values .

Q. Methodological Best Practices

Q. What protocols ensure safe handling and storage of this compound given its potential hazards?

  • Methodological Answer :

  • Storage : Store in amber vials at –20°C under nitrogen to prevent photodegradation and hydrolysis.
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. LC-MS monitoring of degradation products (e.g., nitrophenols) is recommended for aged samples.
  • Waste Disposal : Neutralize with 10% NaOH before incineration to minimize nitro compound toxicity .

Properties

IUPAC Name

4-bromo-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKPQYBFSAJUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471762
Record name 4-bromo-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103966-66-1
Record name 4-bromo-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-NITROANISOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-bromo-2-fluoro-1-nitrobenzene (8.0 g, 36.4 mmol) was added 0.5 N sodium methoxide (105 mL, 52.5 mmol). The mixture was stirred at 60° C. for 1 h. The MeOH was rotovaped down. The crude product was dissolved in DCM (100 mL), washed with H2O, dried (Na2SO4), filtered, and rotovaped down to give the title compound of step A (8.1 g, 34.9 mmol, 96%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.74 (d, J=8.61 Hz, 1H), 7.23 (d, J=2.01 Hz, 1H), 7.16 (dd, J=8.61, 1.83 Hz, 1H), 3.95 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

18.4 g (83.64 mmol) of 2-fluoro-4-bromonitrobenzene (Aldrich) are almost fully dissolved in 300 mL of anhydrous methanol. 19.9 mL (106.22 mmol) of a 30% solution of sodium methoxide in methanol are added dropwise and the mixture is stirred overnight at room temperature. The methanol is evaporated off under reduced pressure, the medium is taken up in ethyl acetate and water, and the aqueous phase is then acidified by adding aqueous 1N HCl. After separation of the phases by settling, the organic phase is washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under vacuum. 17.4 g of the expected product are obtained in the form of a yellow solid. Yield=89.7%.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89.7%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitro-benzene (2.0 g, 9.09 mmol) in methanol (50 ml) was added sodium methanolate (30% in methanol) (1.64 g, 9.09 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the residue was dissolved in water (30 ml) and extracted twice with ethyl acetate. The combined organic phases were washed with water. The organic phase was separated, dried over magnesium sulfate, filtered, and evaporated to dryness to yield a crystalline solid (2.1 g, 99%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-methoxy-1-nitrobenzene
4-Bromo-2-methoxy-1-nitrobenzene
4-Bromo-2-methoxy-1-nitrobenzene
4-Bromo-2-methoxy-1-nitrobenzene
4-Bromo-2-methoxy-1-nitrobenzene
4-Bromo-2-methoxy-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.